N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE
Overview
Description
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE is a compound that features an imidazole ring, a propyl chain, and a 4-iodobenzenesulfonamide group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Attachment of the Propyl Chain: The propyl chain is introduced through a condensation reaction between 3-(1H-imidazol-1-yl)propan-1-amine and an appropriate benzaldehyde derivative.
Introduction of the 4-Iodobenzenesulfonamide Group: The final step involves the sulfonation of the benzene ring followed by iodination to introduce the 4-iodobenzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The propyl chain can undergo condensation reactions with other aldehydes or ketones to form new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the imidazole ring.
Scientific Research Applications
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, altering their activity . The 4-iodobenzenesulfonamide group can interact with proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide
- 3-(1H-imidazol-1-yl)propan-1-amine
- 4-hydroxybenzaldehyde derivatives
Uniqueness
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE is unique due to the combination of its imidazole ring, propyl chain, and 4-iodobenzenesulfonamide group
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-iodobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVHKQYUKPSMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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